

"2-amino-N-(2-hydroxyethyl)benzenesulfonamide structural analysis"

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Compound of Interest

Compound Name:	2-amino-N-(2-hydroxyethyl)benzenesulfonamide
CAS No.:	959336-90-4
Cat. No.:	B113371

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An In-depth Technical Guide to the Structural Analysis of **2-amino-N-(2-hydroxyethyl)benzenesulfonamide**

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **2-amino-N-(2-hydroxyethyl)benzenesulfonamide**, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical grounding and practical methodologies required for unambiguous structural confirmation.

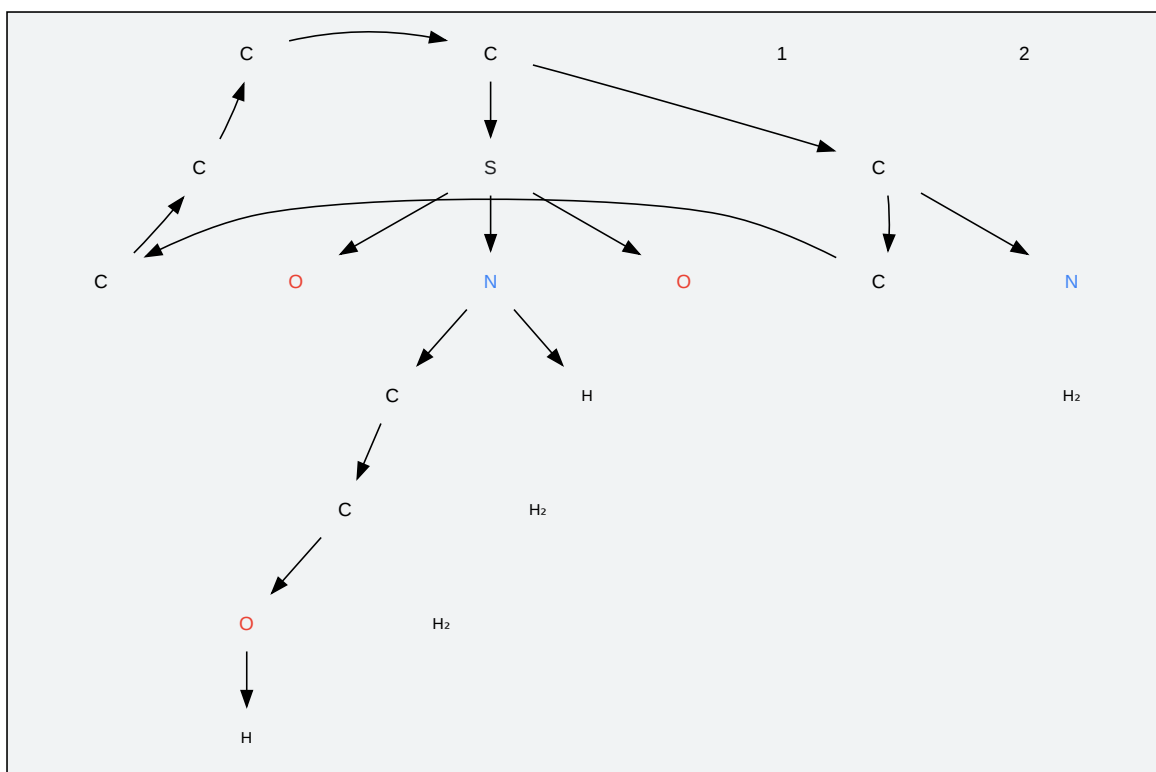
Introduction and Molecular Context

2-amino-N-(2-hydroxyethyl)benzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously present in sulfa drugs, diuretics, and carbonic anhydrase inhibitors. The presence of a primary aromatic amine, a hydroxyl group, and the flexible hydroxyethyl sidechain makes this molecule a versatile building block for creating more complex derivatives with potential therapeutic applications.

Accurate and comprehensive structural analysis is non-negotiable. It underpins all subsequent research, from establishing structure-activity relationships (SAR) to ensuring purity and stability in a drug development context. An erroneous structural assignment can invalidate years of research and investment. The workflow described herein is designed to build a robust and irrefutable structural dossier for this molecule.

Molecular Structure Overview

The target molecule, **2-amino-N-(2-hydroxyethyl)benzenesulfonamide**, possesses several key structural features that are interrogated by different analytical techniques.

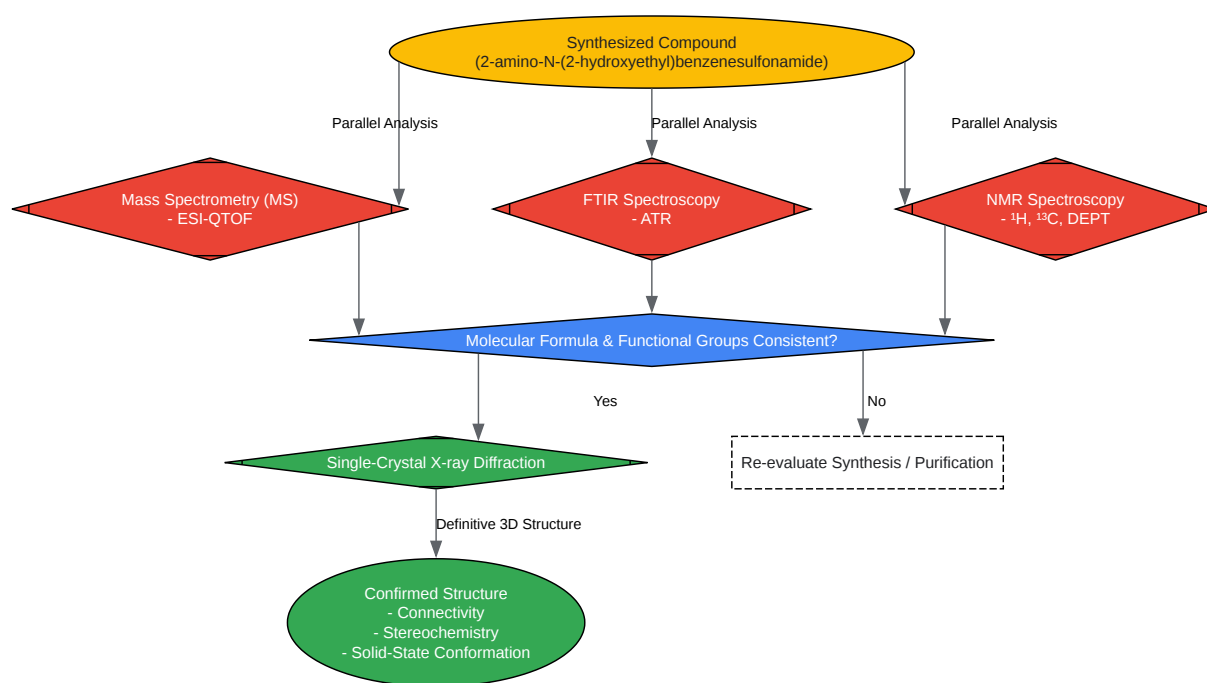


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Caption: 2D structure of **2-amino-N-(2-hydroxyethyl)benzenesulfonamide**.

Integrated Structural Elucidation Workflow

No single technique provides a complete structural picture. A synergistic approach is essential, where the outputs of one method corroborate or complement the others. The following workflow represents a logical and efficient pathway for complete structural verification.



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Caption: Integrated workflow for structural analysis.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For this molecule, a combination of ^1H , ^{13}C , and DEPT experiments in a solvent like DMSO- d_6 is ideal. DMSO is chosen for its ability to dissolve the polar compound

and to slow the exchange of labile N-H and O-H protons, often allowing them to be observed as distinct signals.

Expected ^1H and ^{13}C NMR Data (in DMSO- d_6)

Functional Group	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Key Insights & Correlations
Aromatic Ring	6.5 - 7.7	110 - 150	Complex splitting pattern due to ortho substitution. 4 distinct signals expected.
-NH ₂ (Amine)	~5.9	N/A	Broad singlet, disappears upon D ₂ O exchange.[1]
-SO ₂ NH-	8.8 - 10.2	N/A	Triplet (coupling to adjacent CH ₂), disappears upon D ₂ O exchange.[1]
-CH ₂ -N	~3.2	~45	Triplet, coupled to the adjacent -CH ₂ -O group.
-CH ₂ -O	~3.8	~60	Triplet, coupled to the adjacent -CH ₂ -N group.
-OH	~4.5 - 5.5	N/A	Broad singlet or triplet, disappears upon D ₂ O exchange.

Causality in Experimental Choice: The use of Deuterium Oxide (D₂O) is a critical self-validating step.[2] Adding a drop of D₂O to the NMR tube and re-acquiring the ^1H spectrum will cause the signals from the -NH₂, -SO₂NH-, and -OH protons to disappear due to rapid proton-deuteron exchange. This unequivocally confirms the assignment of these labile protons.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH , CH_2 , and CH_3 signals.
- D_2O Exchange: Add one drop of D_2O to the NMR tube, shake gently, and re-acquire the ^1H NMR spectrum to identify exchangeable protons.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, confirms the connectivity of the molecular components. High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer is ideal for obtaining a highly accurate mass.[\[2\]](#)

- Molecular Formula: $\text{C}_8\text{H}_{12}\text{N}_2\text{O}_3\text{S}$
- Monoisotopic Mass: 216.057 g/mol [\[3\]](#)
- Expected HRMS (ESI+): m/z 217.0641 ($[\text{M}+\text{H}]^+$)

Plausible Fragmentation Pathway: The molecule is expected to fragment at its weakest bonds. Key fragments would include the loss of the hydroxyethyl group and cleavage around the sulfonamide bond.

Experimental Protocol: ESI-HRMS

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

- **Infusion:** Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).^[2]
- **Data Acquisition:** Acquire data in positive ion mode. The high resolution of an Orbitrap or TOF analyzer will allow for the determination of the elemental composition from the accurate mass measurement.^[2]
- **MS/MS Analysis:** Perform a fragmentation experiment (MS/MS) on the parent ion (m/z 217.06) to observe daughter ions, which helps confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Vibration Type
O-H (Alcohol)	3200 - 3600	Stretching (Broad)
N-H (Amine/Sulfonamide)	3100 - 3500	Stretching (Sharp/Medium)
C-H (Aromatic)	3000 - 3100	Stretching
C=C (Aromatic)	1450 - 1600	Stretching
S=O (Sulfonamide)	1310-1350 & 1140-1180	Asymmetric & Symmetric Stretching ^{[1][4]}
S-N (Sulfonamide)	895 - 915	Stretching ^[1]
C-O (Alcohol)	1050 - 1150	Stretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid, dry sample directly onto the ATR crystal. No further preparation is needed.
- **Background Scan:** Run a background spectrum of the clean, empty ATR crystal.

- **Sample Scan:** Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.[5]

Crystallographic Analysis

Single-Crystal X-ray Diffraction

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous 3D map of electron density in the solid state. It yields precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack in the crystal lattice and identifies key intermolecular interactions, such as hydrogen bonds. For sulfonamides, N-H \cdots O=S hydrogen bonds are common and significant drivers of the crystal packing.[6][7]

Key Insights from X-ray Crystallography:

- **Absolute Confirmation:** Verifies the connectivity established by NMR and MS.
- **Conformational Analysis:** Determines the torsion angles of the flexible hydroxyethyl sidechain.
- **Intermolecular Forces:** Visualizes the hydrogen-bonding network, which is critical for understanding physical properties like melting point and solubility. For example, intermolecular O-H \cdots O and N-H \cdots O hydrogen bonds are expected to link molecules into chains or more complex networks.[8][9]

Experimental Protocol: X-ray Diffraction

- **Crystal Growth:** High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is a common method.
- **Crystal Mounting:** A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal motion and radiation damage.[10] X-rays are diffracted

by the crystal as it is rotated in the beam.

- Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, which is refined to yield the final atomic positions and thermal parameters.[8]

Conclusion

The structural elucidation of **2-amino-N-(2-hydroxyethyl)benzenesulfonamide** requires a judicious and integrated application of modern analytical techniques. Mass spectrometry provides the foundational molecular formula. FTIR spectroscopy offers a rapid confirmation of essential functional groups. High-field NMR spectroscopy maps the precise proton and carbon environment, confirming the covalent bonding framework. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure in the solid state, revealing detailed conformational and intermolecular information. Following this self-validating workflow ensures the highest degree of scientific integrity and provides a solid foundation for any subsequent research or development efforts involving this versatile molecule.

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